molecular formula C6H5Cl B7761518 Chlorobenzene CAS No. 68411-45-0

Chlorobenzene

Cat. No.: B7761518
CAS No.: 68411-45-0
M. Wt: 112.55 g/mol
InChI Key: MVPPADPHJFYWMZ-UHFFFAOYSA-N
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Description

Chlorobenzene (C₆H₅Cl), also known as monothis compound or phenyl chloride, is a colorless, flammable liquid with a characteristic almond-like aroma . It is an aryl chloride and the simplest of the chlorobenzenes, serving as a common solvent and a widely used intermediate in chemical manufacturing . Its polarity and high boiling point (132°C) make it an excellent high-boiling solvent for industrial and laboratory applications, suitable for materials such as oils, waxes, resins, paints, and rubber . As a chemical intermediate, its primary research value lies in its role as a precursor for synthesizing other important compounds. It is nitrated on a large scale to produce a mixture of 2-nitrothis compound and 4-nitrothis compound, which are separated and used to manufacture herbicides, dyestuffs, chemicals for rubber, and pharmaceuticals . These derivatives are further converted to products like 2-nitrophenol, 2-nitroanisole, and 2-nitroaniline through nucleophilic displacement of the chloride . This compound is also used in the production of diphenyl oxide, diisocyanates, and was historically used in the manufacture of pesticides like DDT . From a toxicological perspective, this compound is a central nervous system (CNS) depressant . Exposure can lead to effects such as drowsiness, headache, and narcosis . Repeated or long-term exposure may have effects on the liver and kidneys . The substance is harmful if swallowed, inhaled, or absorbed through the skin and causes skin and eye irritation . This compound is highly flammable, with a flash point of 27°C (81°F), and its vapors can form explosive mixtures with air . This product is intended for research and laboratory use only by trained professionals. It is For Research Use Only (RUO) and is not intended for human or veterinary diagnostic or therapeutic uses . Always consult the Safety Data Sheet (SDS) and handle with appropriate personal protective equipment (PPE) in a well-ventilated area, following established laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

chlorobenzene
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InChI

InChI=1S/C6H5Cl/c7-6-4-2-1-3-5-6/h1-5H
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InChI Key

MVPPADPHJFYWMZ-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC=C(C=C1)Cl
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Molecular Formula

C6H5Cl
Record name CHLOROBENZENE
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Related CAS

25053-25-2
Record name Benzene, chloro-, homopolymer
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DSSTOX Substance ID

DTXSID4020298
Record name Chlorobenzene
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Molecular Weight

112.55 g/mol
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Physical Description

Chlorobenzene appears as a colorless to clear, yellowish liquid with a sweet almond-like odor. Flash point 84 °F. Practically insoluble in water and somewhat denser than water (9.2 lb / gal). Vapors heavier than air. Used to make pesticides, dyes, and other chemicals., Liquid, Colorless liquid with an almond-like odor; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with an almond-like odor.
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Boiling Point

270 °F at 760 mmHg (NTP, 1992), 131.6 °C, 132 °C, 270 °F
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Flash Point

75 °F (NTP, 1992), 29.2 °C, 82 °F (Closed Cup) 28 °C, 97 °F (open cup), 27 °C c.c., 75 °F, 82 °F
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Solubility

less than 1 mg/mL at 68 °F (NTP, 1992), In water, 499 mg/L at 25 °C, In water, 0.05 g/100g at 20 °C, Miscible in ethanol, ethyl ether; very soluble in benzene, carbon tetrachloride, Freely soluble in chloroform, For more Solubility (Complete) data for CHLOROBENZENE (6 total), please visit the HSDB record page., 0.498 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 0.05, 0.05%
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Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Density

1.11 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.1058 g/cu cm at 20 °C, Percent in caturated air: 1.55 (25 °C); Density of saturated of air: 1.05 (Air = 1), Saturated liquid density = 69.080 lb/cu ft at 70 °C, Critical density = 0.365 g/cu cm; Heat of fusion = 84.9 J/g; Heat capacity = 1.338 J/g K at 20 °C; Dielectric constant = 5.641 at 20 °C, Relative density (water = 1): 1.11, 1.11
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URL https://www.cdc.gov/niosh/npg/npgd0121.html
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Vapor Density

3.88 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.88 (Air = 1), Relative vapor density (air = 1): 3.88, 3.88
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Vapor Pressure

8.8 mmHg at 68 °F ; 11.8 mmHg at 77 °F (NTP, 1992), 12.0 [mmHg], 12.0 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 1.17, 8.8 mmHg, 9 mmHg
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Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
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Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0121.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Impurities

Typical analysis of commercial monochlorobenzene: >99.9%, <0.02% benzene, <0.05% dichlorobenzenes.
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Color/Form

Colorless liquid, Clear volatile liquid

CAS No.

108-90-7, 68411-45-0
Record name CHLOROBENZENE
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Melting Point

-49 °F (NTP, 1992), -45.2 °C, -45 °C, -50 °F
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Preparation Methods

Catalyst Specificity and Byproduct Management

Iron(III) chloride, while cost-effective, necessitates post-reaction neutralization due to its hygroscopicity. Aluminum chloride, though more reactive, poses handling challenges owing to its moisture sensitivity. Byproduct hydrogen chloride (HClHCl) is typically absorbed in scrubbers or repurposed for downstream processes like vinyl chloride production.

Oxychlorination Using Fluidized Bed Catalysts

A technologically advanced approach employs fluidized bed reactors for benzene oxychlorination, utilizing hydrogen chloride (HClHCl) or chlorine (Cl2Cl_2) as halogenating agents. The catalyst, comprising copper(II) chloride (CuCl2CuCl_2) supported on eta-alumina (ηAl2O3η-Al_2O_3) , operates at 190–230°C and 1–3 atm pressure. The reaction mechanism involves:

C6H6+2HCl+12O2CuCl2/ηAl2O3C6H5Cl+H2OC6H6 + 2HCl + \frac{1}{2}O2 \xrightarrow{CuCl2/η-Al2O3} C6H5Cl + H_2O

Process Optimization and Product Distribution

Key variables include molar ratios of reactants, residence time , and temperature . For instance, at 200°C with a HCl:C6H6:O2HCl:C_6H_6:O_2 ratio of 0.88:2:0.44, benzene conversion reaches 38%, yielding 70% MCB and 24% DCBs. Elevated temperatures (220°C) marginally increase DCB selectivity (25%) due to enhanced electrophilicity.

Table 1: Effect of Reaction Conditions on this compound Yield

Temperature (°C)HCl:C6H6:O2HCl:C_6H_6:O_2Benzene Conversion (%)MCB (%)DCBs (%)
1900.56:2:0.28268416
2000.88:2:0.44387024
2200.94:2:0.47407525

The eta-alumina support ’s high surface area (250–400 m²/g) and microporous structure (90% pores <30 Å) minimize copper leaching, ensuring catalyst longevity.

Sandmeyer Reaction: Laboratory-Scale Synthesis

For small-scale production, the Sandmeyer reaction offers a safer alternative to direct chlorination. Aniline undergoes diazotization at 0–5°C with nitrous acid (HNO2HNO_2), forming a diazonium salt, which subsequently reacts with copper(I) chloride (CuClCuCl):

C6H5NH2NaNO2,HClC6H5N2+ClCuClC6H5Cl+N2C6H5NH2 \xrightarrow{NaNO2, HCl} C6H5N2^+Cl^- \xrightarrow{CuCl} C6H5Cl + N2↑

This method circumvents handling gaseous chlorine and achieves yields of 60–70%. However, scalability is limited by the exothermic nature of diazotization and the need for precise temperature control.

Industrial Production Processes

Modern this compound plants integrate continuous-flow systems with multi-stage distillation. A representative flowsheet includes:

  • Mixing : Benzene, chlorine, and recycled streams are combined.

  • Reaction : Catalytic chlorination occurs in a stirred tank or tubular reactor.

  • Separation : HCl and unreacted chlorine are scrubbed, while crude this compound undergoes fractional distillation to isolate MCB (b.p. 131°C) from DCBs (b.p. 174–179°C).

Table 2: Industrial Process Parameters

ParameterValue
Reactor TypeFluidized Bed
Temperature190–230°C
Pressure1–3 atm
Catalyst Loading10–15 wt% CuCl2CuCl_2
Benzene Purity>99.5%

Russian patents highlight distillation optimizations to achieve 99% MCB purity, leveraging azeotropic mixtures with water to reduce energy consumption.

Comparative Analysis of Synthesis Routes

Table 3: Method Comparison

MethodCatalystTemperature (°C)Yield (%)ByproductsApplication
Direct ChlorinationFeCl3FeCl_320–2573DCBs, HClBulk Production
OxychlorinationCuCl2/ηAl2O3CuCl_2/η-Al_2O_3190–23070–84DCBs, H2OH_2OHigh-Purity MCB
Sandmeyer ReactionCuClCuCl0–560–70N2N_2, ResinsLaboratory Scale

Direct chlorination dominates industrial settings due to its scalability, whereas oxychlorination excels in regions with surplus HCl from chlor-alkali plants. The Sandmeyer method remains niche, favored for its safety in academic labs .

Scientific Research Applications

Industrial Solvent

Chlorobenzene is primarily utilized as a high-boiling solvent in various industrial processes. Its properties allow it to dissolve a wide range of materials, including oils, waxes, resins, and rubber. This makes it particularly useful in the manufacturing of:

  • Adhesives
  • Paints and paint removers
  • Dyes
  • Pharmaceuticals

The high boiling point of this compound (approximately 132 °C) enables its use in reactions that require elevated temperatures, making it an ideal solvent for many chemical processes .

Chemical Intermediate

This compound serves as a crucial intermediate in the production of several important chemicals:

Chemical Compound Application
NitrobenzenePrecursor for aniline and dyes
ChloroanilineUsed in herbicides and dyes
PhenylenediaminesUsed in rubber and dye industries
DiisocyanatesKey component in polyurethane production

These derivatives are essential in various industries, including agriculture (herbicides), textiles (dyes), and construction (polyurethane foams) .

Production of Pesticides

Historically, this compound was a significant precursor in the synthesis of pesticides such as DDT (dichlorodiphenyltrichloroethane). Although the use of DDT has been largely banned due to environmental concerns, this compound's role in pesticide formulation highlights its importance in agricultural chemistry .

Biodegradation Studies

Recent research has focused on the biodegradation of this compound in environmental contexts. Studies have shown that certain microorganisms can effectively degrade this compound under anaerobic conditions, which has implications for bioremediation strategies aimed at cleaning contaminated sites. For example, a study demonstrated that methanogenic cultures could reduce this compound to benzene, albeit at low efficiency .

Health and Safety Considerations

While this compound is valuable for its applications, it also poses health risks. Occupational exposure can lead to neurological symptoms such as headaches and dizziness. Long-term exposure may affect liver and kidney function . Regulatory agencies continue to monitor its use to ensure safety standards are met.

Case Study 1: this compound in Pharmaceutical Development

In pharmaceutical research, this compound derivatives are often employed as building blocks for drug synthesis. For instance, compounds containing this compound rings have been investigated for their potential therapeutic effects against various diseases, showcasing the compound's versatility beyond industrial applications .

Case Study 2: Environmental Remediation

A practical application of this compound biodegradation was observed in a contaminated aquifer where specific microbial strains were introduced to enhance degradation rates. The study found that these microbes could significantly reduce this compound concentrations over time, demonstrating an effective bioremediation approach .

Mechanism of Action

Chlorobenzene exerts its effects primarily through electrophilic aromatic substitution reactions. The chlorine atom on the benzene ring deactivates the ring towards further substitution but directs incoming substituents to the ortho and para positions. The molecular targets include various enzymes and receptors involved in metabolic pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Chemical Structure and Physical Properties

Chlorobenzene’s reactivity and physical properties differ significantly from structurally related compounds due to the position and number of substituents:

Compound Formula Substituent(s) Boiling Point (°C) State at RT Adsorption Capacity (ZIF-71)
This compound C₆H₅Cl -Cl (mono) 131 Liquid High (reference standard)
1,2-Dithis compound C₆H₄Cl₂ -Cl (ortho) 180 Liquid Moderate
Phenol C₆H₅OH -OH (mono) 182 Solid Low (1/10th of this compound)
2-Chlorophenol C₆H₄ClOH -Cl, -OH 175 Liquid N/A
DDT C₁₄H₉Cl₅ -Cl (poly) 260 (decomposes) Solid N/A
  • Substituent Effects: The chlorine atom in this compound enhances electron-withdrawing effects, reducing reactivity toward electrophilic substitution compared to phenol (which has an electron-donating -OH group) .
  • Adsorption: ZIF-71 adsorbs this compound 10× more efficiently than phenol due to stronger van der Waals interactions with the hydrophobic chlorine substituent .

Reactivity and Degradation Pathways

This compound exhibits distinct degradation mechanisms compared to other chlorinated aromatics:

  • Hydrodechlorination: Over a Ni/SiO₂ catalyst, this compound undergoes hydrodechlorination to benzene with 100% selectivity, while bromobenzene and 2-chlorophenol show lower turnover frequencies (573 K): Reactivity Order: 2-Chlorophenol > 3-Chlorotoluene > this compound > Bromobenzene .
  • Oxidative Degradation: In dielectric barrier discharge (DBD) systems, this compound degrades via three steps: Dechlorination to chlorophenyl radicals. Ring-opening to short-chain acids (e.g., oxalic acid). Mineralization to CO₂ and H₂O . Byproducts include dichlorobenzenes (C₆H₄Cl₂) and chlorinated nitro compounds (C₆H₄ClNO₂) .
  • Biodegradation : Rhodococcus opacus GM-14 metabolizes this compound, releasing stoichiometric chloride, whereas 1,4-dithis compound releases only 50% chloride, indicating incomplete dehalogenation .

Environmental Impact and Toxicity

  • Ecotoxicity: this compound has higher ecotoxicity (374 CTUe/kg) and carcinogenic human toxicity (4.17×10⁻⁸ CTUh/kg) compared to anisole (213 CTUe/kg; 1.85×10⁻⁸ CTUh/kg) .
  • Persistence : this compound and PCBs remain liquid under environmental conditions, unlike solid DDT, but all exhibit long-term persistence in sediments .

Biological Activity

Chlorobenzene (C₆H₅Cl) is an aromatic organic compound widely used as a solvent and in the production of various chemicals. Understanding its biological activity is crucial due to its potential health impacts and environmental effects. This article explores the biological activity of this compound, including its toxicity, metabolic pathways, and effects on different organisms, supported by data tables and research findings.

This compound is a colorless, flammable liquid with an almond-like odor. It is slightly soluble in water but readily evaporates into the air. The compound undergoes metabolic transformations primarily in the liver, where it is converted into various metabolites such as p-chlorophenylmercapturic acid and 4-chlorocatechol through cytochrome P450-mediated oxidation .

Metabolic Pathway

The metabolic pathway of this compound involves several key steps:

  • Oxidation : this compound is oxidized to form chlorophenols.
  • Conjugation : The resulting chlorophenols may undergo conjugation with glutathione or other molecules.
  • Excretion : Metabolites are excreted primarily through urine and breath .

Toxicological Profile

This compound exhibits a range of toxicological effects across different species. The following table summarizes key toxicity data:

Organism Endpoint Value Reference
Freshwater Alga96-hr EC50 (growth inhibition)12.5 mg/L
Water Flea48-hr EC50 (immobilization)0.59 mg/L
Rainbow Trout96-hr LC504.7 mg/L
Mice (oral)LOAEL (immunotoxicity)250 mg/kg/day

Immunotoxicity

A significant body of research indicates that this compound has immunotoxic properties. In a study involving rats exposed to this compound at doses of 750 mg/kg/day for 13 weeks, histological examinations revealed thymic necrosis and depletion of lymphoid tissues . Such findings suggest that this compound may compromise immune function.

Genotoxicity

Genotoxic studies have yielded mixed results. For instance, this compound did not induce gene mutations in bacterial assays but showed positive results in some mammalian cell tests without metabolic activation . This indicates that while it may have genotoxic potential under certain conditions, it is not universally recognized as a genotoxic agent.

Environmental Impact

This compound's biological activity extends beyond human health to environmental ecosystems. It has been shown to affect microbial communities significantly. A study utilizing bio-trickling filters demonstrated that high concentrations of this compound inhibited microbial activity, affecting the degradation capacity of biofilms involved in bioremediation processes .

Chemical Reactions Analysis

Substitution Reactions

Chlorobenzene participates in nucleophilic aromatic substitution under extreme conditions.

Reaction with Water/Ammonia
At elevated temperatures (>500°C) and pressures, this compound reacts with water or ammonia to form phenol or aniline, respectively:
C6H5Cl+H2OC6H5OH+HCl\text{C}_6\text{H}_5\text{Cl} + \text{H}_2\text{O} \rightarrow \text{C}_6\text{H}_5\text{OH} + \text{HCl}
C6H5Cl+NH3C6H5NH2+HCl\text{C}_6\text{H}_5\text{Cl} + \text{NH}_3 \rightarrow \text{C}_6\text{H}_5\text{NH}_2 + \text{HCl}
These reactions require catalysts (e.g., transition metal oxides) and high temperatures to overcome the stability of the C-Cl bond .

Reaction with Chlorine/Nitric Acid
this compound reacts with chlorine (in the presence of FeCl₃) or nitric acid to form dichlorobenzenes and chloronitrobenzenes, respectively:
C6H5Cl+Cl2C6H3Cl2\text{C}_6\text{H}_5\text{Cl} + \text{Cl}_2 \rightarrow \text{C}_6\text{H}_3\text{Cl}_2
C6H5Cl+HNO3C6H3ClNO2\text{C}_6\text{H}_5\text{Cl} + \text{HNO}_3 \rightarrow \text{C}_6\text{H}_3\text{ClNO}_2
These reactions are foundational in the synthesis of pesticides (e.g., DDT via chloral) and dyes .

Hydroxyl Radical Reactions

The reaction of hydroxyl radicals (OH- ) with this compound exhibits temperature-dependent mechanisms:

Temperature Range Dominant Mechanism Rate Constant
298–550 K Reversible additionk=(6.02±0.34)×1013cm3molecule1s1k = (6.02 \pm 0.34) \times 10^{-13} \, \text{cm}^3 \, \text{molecule}^{-1} \, \text{s}^{-1}
474–670 K Abstraction/Addition-Eliminationk=(1.01±0.35)×1011exp(2490±170T)cm3molecule1s1k = (1.01 \pm 0.35) \times 10^{-11} \, \exp\left(-\frac{2490 \pm 170}{T}\right) \, \text{cm}^3 \, \text{molecule}^{-1} \, \text{s}^{-1}

At low temperatures, OH- adds to the aromatic ring, forming a stabilized intermediate. At high temperatures, H abstraction and Cl displacement dominate .

Hydrogen Atom Reactions

This compound reacts with hydrogen atoms (H- ) via two pathways:

Pathway 1: Addition to Form Chlorocyclohexadienyl Radicals
At 300–550 K, H- adds to this compound, forming a stabilized radical intermediate:
C6H5Cl+HC6H6Cl\text{C}_6\text{H}_5\text{Cl} + \text{H} \rightarrow \text{C}_6\text{H}_6\text{Cl}
The rate constant follows:
k=(1.51±0.11)×1011exp(1397±29T)cm3molecule1s1k = (1.51 \pm 0.11) \times 10^{-11} \, \exp\left(-\frac{1397 \pm 29}{T}\right) \, \text{cm}^3 \, \text{molecule}^{-1} \, \text{s}^{-1}

Pathway 2: Phenyl Radical Reaction
At 810–1020 K, phenyl radicals (C₆H₅- ) abstract H from this compound:
C6H5Cl+C6H5C6H5H+C6H5Cl\text{C}_6\text{H}_5\text{Cl} + \text{C}_6\text{H}_5 \rightarrow \text{C}_6\text{H}_5\text{H} + \text{C}_6\text{H}_5\text{Cl}
Rate constants:
k=(4.5±1.8)×1010exp(4694±355T)cm3molecule1s1k = (4.5 \pm 1.8) \times 10^{-10} \, \exp\left(-\frac{4694 \pm 355}{T}\right) \, \text{cm}^3 \, \text{molecule}^{-1} \, \text{s}^{-1}
This pathway is critical in high-temperature combustion and incineration processes .

Thermal Decomposition

In hydrogen or hydrogen-oxygen mixtures, this compound decomposes to benzene, HCl, and carbon solids:
C6H5Cl+H2C6H6+HCl\text{C}_6\text{H}_5\text{Cl} + \text{H}_2 \rightarrow \text{C}_6\text{H}_6 + \text{HCl}
Key Findings :

  • Temperature : 833–1275 K

  • Major Products : Benzene (99% conversion), HCl, CH₄, C₂H₆

  • Catalytic Influence : O₂ reduces decomposition temperature to ~935 K .

Catalytic Hydrogenation

Palladium-catalyzed hydrogenolysis selectively converts this compound to benzene:
C6H5Cl+H2Pd/CC6H6+HCl\text{C}_6\text{H}_5\text{Cl} + \text{H}_2 \xrightarrow{\text{Pd/C}} \text{C}_6\text{H}_6 + \text{HCl}
Kinetic Dependencies :

Reactant Order
This compoundFirst-order
Hydrogen (H₂)Half-order
Hydrochloric Acid (HCl)Inverse first-order

The reaction proceeds via a two-site adsorption mechanism, where Cl* (chlorine adatoms) and H* (hydrogen adatoms) do not compete for sites .

Microbial Degradation

Under methanogenic conditions, this compound undergoes reductive dechlorination to benzene via microbial action. This process occurs at low concentrations and is influenced by oxygen and nitrate availability .

Reactivity with Other Reagents

  • Oxidizing Agents : Reacts vigorously with oxidizers like dimethyl sulfoxide.

  • Alkali Metals : Explosive reactions with powdered sodium or phosphorus trichloride.

  • Silver Perchlorate : Forms shock-sensitive complexes .

This compound’s reactivity is governed by its aromatic stability and the electron-withdrawing chlorine substituent. Its diverse reaction pathways make it critical in organic synthesis, environmental chemistry, and catalytic processes. Experimental and computational studies highlight temperature-dependent mechanisms and kinetic dependencies, enabling precise modeling of its behavior in industrial and natural systems.

Q & A

Q. What are the common laboratory synthesis methods for chlorobenzene, and what mechanistic principles govern these reactions?

this compound is synthesized via two primary methods:

  • Friedel-Crafts Chlorination : Benzene reacts with chlorine gas in the presence of Lewis acid catalysts (e.g., FeCl₃ or AlCl₃). The mechanism involves electrophilic substitution, where Cl⁺ is generated as the active electrophile .
  • Sandmeyer Reaction : Aniline is diazotized to form benzenediazonium chloride, which reacts with CuCl to yield this compound. This method avoids direct chlorination and is useful for controlled substitution .
Method Catalyst/ReagentsYield (%)Key Considerations
Friedel-Crafts ChlorinationCl₂, FeCl₃/AlCl₃~70-85Requires strict anhydrous conditions
Sandmeyer ReactionNaNO₂, HCl, CuCl~40-50Avoids over-chlorination byproducts

Q. Why does this compound exhibit lower hydrolysis reactivity compared to aliphatic chlorides (e.g., 1-chlorobutane)?

The C-Cl bond in this compound is stabilized by resonance with the aromatic ring, reducing electrophilicity. Hydrolysis requires harsh conditions (e.g., high temperature/pressure or strong nucleophiles like NH₃/NaOH at 350°C), whereas aliphatic chlorides react readily under mild aqueous conditions due to weaker C-X bonds and lack of resonance stabilization .

Advanced Research Questions

Q. How can researchers resolve contradictions in biodegradation data for this compound in environmental studies?

Conflicting biodegradation results often arise from variability in experimental conditions (e.g., microbial consortia, temperature, or soil composition). To reconcile discrepancies:

  • Standardize Test Parameters : Follow OECD/EPA guidelines for aerobic/anaerobic biodegradation assays.
  • Use Isotopic Tracers : Track ¹³C-labeled this compound to distinguish microbial degradation from abiotic processes.
  • Validate Data Quality : Exclude studies with undocumented test substances or insufficient controls (e.g., "Not Reliable" classifications per EPA criteria) .

Q. What experimental design considerations are critical for evaluating this compound's hepatotoxic potential in vivo?

  • Dose-Response Studies : Use graded exposure levels (e.g., 50–500 mg/kg in rodents) to identify NOAEL (No Observed Adverse Effect Level) and LOAEL.
  • Histopathological Analysis : Focus on liver tissue sections to detect nodules or hyperplasia, which may precede carcinogenesis.
  • Control for Confounders : Include sham-exposed groups and monitor co-exposure to synergists (e.g., CYP450 inducers). Note that while this compound is not classified as carcinogenic, liver nodules in male rats suggest species-specific metabolic activation .

Q. What analytical methods are optimal for detecting this compound in complex matrices (e.g., extraterrestrial samples), and how can contamination be mitigated?

  • Gas Chromatography-Mass Spectrometry (GC-MS) : Provides high sensitivity (detection limits ~0.08 ppb) and specificity. For Martian soil analysis, pyrolysis-GC×GC-MS can differentiate indigenous this compound from instrument-derived contaminants .
  • Contamination Controls : Pre-bake sampling equipment at 500°C to volatilize organic residues. Use blank runs to identify background signals.

Methodological Challenges and Solutions

Q. How should researchers address small sample sizes and incomplete data in historical toxicology studies on this compound?

  • Meta-Analysis : Pool data from multiple studies (e.g., IARC Monographs) to increase statistical power.
  • Weight-of-Evidence Approach : Prioritize studies with robust designs (e.g., OECD-compliant protocols) over those with methodological flaws (e.g., ≤3 animals per group) .

Q. What engineering controls are essential for safe this compound handling in laboratory settings?

  • Local Exhaust Ventilation : Minimize airborne exposure during synthesis or extraction.
  • Fire Safety Protocols : Use CO₂/foam extinguishers (not water) for this compound fires. Avoid contact with oxidizers (e.g., HNO₃) or alkali metals (e.g., Na), which can trigger explosions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.